N-{[5-(benzyloxy)-1H-indol-1-yl]acetyl}-L-methionine
Description
(2S)-2-({2-[5-(BENZYLOXY)-1H-INDOL-1-YL]ACETYL}AMINO)-4-(METHYLSULFANYL)BUTANOIC ACID: is a complex organic compound with a unique structure that includes an indole ring, a benzyl ether group, and a methionine derivative
Properties
Molecular Formula |
C22H24N2O4S |
|---|---|
Molecular Weight |
412.5 g/mol |
IUPAC Name |
(2S)-4-methylsulfanyl-2-[[2-(5-phenylmethoxyindol-1-yl)acetyl]amino]butanoic acid |
InChI |
InChI=1S/C22H24N2O4S/c1-29-12-10-19(22(26)27)23-21(25)14-24-11-9-17-13-18(7-8-20(17)24)28-15-16-5-3-2-4-6-16/h2-9,11,13,19H,10,12,14-15H2,1H3,(H,23,25)(H,26,27)/t19-/m0/s1 |
InChI Key |
RKWMNKXXJVYMAI-IBGZPJMESA-N |
Isomeric SMILES |
CSCC[C@@H](C(=O)O)NC(=O)CN1C=CC2=C1C=CC(=C2)OCC3=CC=CC=C3 |
Canonical SMILES |
CSCCC(C(=O)O)NC(=O)CN1C=CC2=C1C=CC(=C2)OCC3=CC=CC=C3 |
Origin of Product |
United States |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (2S)-2-({2-[5-(BENZYLOXY)-1H-INDOL-1-YL]ACETYL}AMINO)-4-(METHYLSULFANYL)BUTANOIC ACID typically involves multiple steps, starting from commercially available precursors. The key steps include:
Formation of the Indole Ring: This can be achieved through Fischer indole synthesis, where phenylhydrazine reacts with an aldehyde or ketone under acidic conditions.
Introduction of the Benzyl Ether Group: This step involves the protection of the hydroxyl group using benzyl chloride in the presence of a base such as sodium hydride.
Acetylation: The indole derivative is then acetylated using acetic anhydride or acetyl chloride.
Coupling with Methionine Derivative: The final step involves coupling the acetylated indole with a methionine derivative using peptide coupling reagents like EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) and HOBt (1-hydroxybenzotriazole).
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the above synthetic routes to enhance yield and purity. This could include the use of continuous flow reactors for better control of reaction conditions and scaling up the processes to meet industrial demands.
Chemical Reactions Analysis
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the sulfur atom in the methionine derivative, forming sulfoxides or sulfones.
Reduction: Reduction reactions can target the indole ring or the acetyl group, leading to various reduced derivatives.
Substitution: The benzyl ether group can be substituted with other functional groups through nucleophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Reagents like hydrogen peroxide or m-chloroperbenzoic acid (m-CPBA) are commonly used.
Reduction: Catalytic hydrogenation using palladium on carbon (Pd/C) or lithium aluminum hydride (LiAlH4) can be employed.
Substitution: Nucleophiles such as thiols or amines can be used in the presence of a base like sodium hydride.
Major Products
Oxidation: Sulfoxides and sulfones.
Reduction: Reduced indole derivatives and deacetylated products.
Substitution: Various substituted benzyl ethers.
Scientific Research Applications
(2S)-2-({2-[5-(BENZYLOXY)-1H-INDOL-1-YL]ACETYL}AMINO)-4-(METHYLSULFANYL)BUTANOIC ACID: has several applications in scientific research:
Chemistry: Used as a building block for the synthesis of more complex molecules.
Biology: Studied for its potential role in modulating biological pathways due to its structural similarity to natural amino acids and peptides.
Medicine: Investigated for its potential therapeutic effects, particularly in targeting specific enzymes or receptors.
Industry: Potential use in the development of new materials or as a catalyst in chemical reactions.
Mechanism of Action
The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets. The indole ring can interact with various enzymes and receptors, potentially inhibiting or modulating their activity. The methionine derivative can also play a role in redox reactions, influencing cellular oxidative states.
Comparison with Similar Compounds
Similar Compounds
(2S)-2-({2-[5-(METHOXY)-1H-INDOL-1-YL]ACETYL}AMINO)-4-(METHYLSULFANYL)BUTANOIC ACID: Similar structure but with a methoxy group instead of a benzyl ether.
(2S)-2-({2-[5-(BENZYLOXY)-1H-INDOL-1-YL]ACETYL}AMINO)-4-(ETHYLSULFANYL)BUTANOIC ACID: Similar structure but with an ethylsulfanyl group instead of a methylsulfanyl group.
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